molecular formula C10H11N3 B1523092 5-Azido-1,2,3,4-tetrahydronaphthalene CAS No. 1152591-36-0

5-Azido-1,2,3,4-tetrahydronaphthalene

Cat. No. B1523092
CAS RN: 1152591-36-0
M. Wt: 173.21 g/mol
InChI Key: ZJNZMDGNVNJFIZ-UHFFFAOYSA-N
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Description

5-Azido-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 and is a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydronaphthalene (Tetralin) is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Tetralin is 132.2023 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Azido-1,2,3,4-tetrahydronaphthalene are not available, Tetralin is used as a hydrogen-donor solvent . It has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid . It has a density of 0.970 g/cm3, a melting point of -35.8 °C, and a boiling point of 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Modified Nucleosides

5-Azido-1,2,3,4-tetrahydronaphthalene: is used in the synthesis of modified nucleosides, which are crucial for developing therapeutic agents . These modified nucleosides can serve as precursors for antisense oligonucleotides, which have applications in gene therapy and as potential treatments for various diseases, including cancer and viral infections.

Development of Diagnostic Reporters

The azide group in 5-Azido-1,2,3,4-tetrahydronaphthalene can be utilized to create diagnostic reporters . These reporters can be tagged to specific molecules or cells, allowing for the visualization and tracking of biological processes in real-time, which is essential for diagnostic imaging and disease monitoring.

Enzyme Inhibitors

Researchers use 5-Azido-1,2,3,4-tetrahydronaphthalene to develop enzyme inhibitors . These inhibitors can regulate the activity of enzymes implicated in disease pathways, offering a strategy for designing new drugs for conditions like Alzheimer’s disease and hypertension.

Anticancer and Antiviral Drugs

The compound’s reactivity makes it a valuable precursor in the synthesis of anticancer and antiviral drugs . By interfering with the replication mechanisms of cancer cells and viruses, these drugs can provide effective treatments for patients.

Organic Synthesis

In organic chemistry, 5-Azido-1,2,3,4-tetrahydronaphthalene is a versatile reagent used to introduce azide groups into various molecular frameworks . This is particularly useful in click chemistry, a powerful method for constructing complex molecules quickly and reliably.

Material Science

The azide functionality of 5-Azido-1,2,3,4-tetrahydronaphthalene can be exploited in the field of material science . It can be used to synthesize novel materials with unique properties, such as enhanced thermal stability or specific reactivity patterns, which have applications in the development of new polymers and coatings.

Safety And Hazards

Tetralin is combustible and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 5-Azido-1,2,3,4-tetrahydronaphthalene are not available, research into the properties and applications of Tetralin and its derivatives continues to be an active area of study .

properties

IUPAC Name

5-azido-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNZMDGNVNJFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-1,2,3,4-tetrahydronaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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